molecular formula C20H23BrFN3O4 B565259 8-羟基莫西沙星氢溴酸盐 CAS No. 1292904-74-5

8-羟基莫西沙星氢溴酸盐

货号 B565259
CAS 编号: 1292904-74-5
分子量: 468.323
InChI 键: VJTHCZDXAAGHAF-OEQYQXMYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Hydroxy Moxifloxacin Hydrobromide is a potent antibiotic agent used to treat a wide range of bacterial infections . It is a derivative of the fluoroquinolone class of antibiotics, which work by inhibiting bacterial DNA synthesis and preventing the growth and replication of bacteria .


Molecular Structure Analysis

The molecular formula of 8-Hydroxy Moxifloxacin Hydrobromide is C20H23BrFN3O4 . The compound includes a hydroxyl group and a fluorine atom in the quinolone ring, which enhances its antibacterial activity .


Physical And Chemical Properties Analysis

8-Hydroxy Moxifloxacin Hydrobromide has a molecular weight of 468.3 g/mol . It is highly soluble in water and is stable under acidic and basic conditions .

科学研究应用

莫西沙星概述

莫西沙星是一种氟喹诺酮类抗生素,因其广泛的抗菌活性而被广泛研究,包括对耐青霉素肺炎链球菌的活性。它被批准用于治疗各种感染,并以良好的组织渗透性和方便的给药方案而著称。研究重点主要放在其治疗急性细菌感染的疗效和药代动力学上 (Keating & Scott, 2004; Wise, 1999)。

药代动力学和临床疗效

研究表明,莫西沙星具有广谱作用,对革兰氏阳性和革兰氏阴性生物保持活性,并在肺上皮衬液、支气管粘膜和肺泡巨噬细胞中达到高浓度。这一广泛的活性支持其在临床中用于治疗呼吸道感染 (Nightingale, 2000)。

体外和体内活性

研究证实了莫西沙星在体外有效的抗菌谱及其在体内治疗呼吸道感染 (RTIs) 的适用性,包括对 β-内酰胺和巨环内酯类耐药生物的有效性。已经探索了用莫西沙星替代其他抗生素治疗 RTIs 的可能性,突出了其在推进治疗策略中的作用 (Blondeau & Felmingham, 1999)。

眼科应用

莫西沙星也已被评估用于治疗眼部感染。研究比较了莫西沙星滴眼液与其他氟喹诺酮类的疗效,强调了其改善的效力和对眼部组织的渗透性。这导致它被推荐用于治疗严重的​​眼部感染,如角膜炎和眼内炎 (Mah, 2004; Schlech & Alfonso, 2005)。

缩短结核病治疗时间的潜力

对莫西沙星在结核病 (TB) 治疗中的作用的研究表明,它可用于缩短标准治疗方案。它对结核分枝杆菌的体外活性,加上良好的药代动力学特性,表明莫西沙星可能是未来结核病治疗策略的重要组成部分,有可能缩短治疗时间并提高患者依从性 (Gillespie, 2007)。

作用机制

Target of Action

8-Hydroxy Moxifloxacin Hydrobromide, a derivative of Moxifloxacin, is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . Its primary targets are the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The bactericidal action of 8-Hydroxy Moxifloxacin Hydrobromide results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the supercoiling and uncoiling of bacterial DNA, which is a crucial process in DNA replication. This inhibition leads to the prevention of bacterial DNA replication and transcription, ultimately resulting in bacterial cell death .

Biochemical Pathways

It is known that the compound interferes with the dna replication and transcription pathways by inhibiting topoisomerase ii and iv . This disruption of DNA processes leads to the inability of the bacteria to replicate and survive.

Pharmacokinetics

Moxifloxacin, from which 8-Hydroxy Moxifloxacin Hydrobromide is derived, is rapidly absorbed in humans, with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4 to 15.2 hours, depending on the dose given, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolized moxifloxacin .

Result of Action

The result of the action of 8-Hydroxy Moxifloxacin Hydrobromide is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, the compound prevents the bacteria from replicating. This leads to a decrease in the number of bacterial cells, thereby treating the bacterial infection .

属性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHCZDXAAGHAF-OEQYQXMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。